4-Amino-1-cyclobutylpentan-1-one
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Overview
Description
4-Amino-1-cyclobutylpentan-1-one is an organic compound with the molecular formula C9H17NO It is a cycloalkane derivative featuring an amino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclobutylpentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutylmethylamine with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or reduction to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or crystallization to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclobutylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
Scientific Research Applications
4-Amino-1-cyclobutylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclobutylpentan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Similar in structure but lacks the ketone group.
Cyclobutanone: Contains a ketone group but lacks the amino group.
4-Aminopentan-1-one: Similar linear structure but lacks the cyclobutyl ring.
Uniqueness
4-Amino-1-cyclobutylpentan-1-one is unique due to the presence of both an amino group and a cyclobutyl ring, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-amino-1-cyclobutylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(10)5-6-9(11)8-3-2-4-8/h7-8H,2-6,10H2,1H3 |
InChI Key |
KQGMWDQCDMCNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1CCC1)N |
Origin of Product |
United States |
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